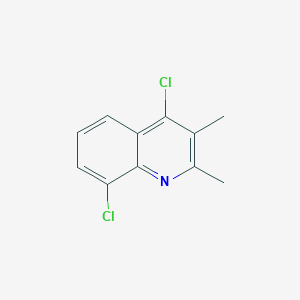

4,8-Dichloro-2,3-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSOIOGNAHLZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-46-9 | |

| Record name | 4,8-dichloro-2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,8-Dichloro-2,3-dimethylquinoline

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4,8-dichloro-2,3-dimethylquinoline, a key intermediate for further chemical elaboration. The synthesis leverages the classical Combes reaction for the construction of the core quinoline ring system, followed by a strategic chlorination step. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and discusses methods for characterization and purification. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Approach

The quinoline framework is a privileged structure in pharmacology, forming the core of numerous antimalarial drugs, fungicides, antibiotics, and kinase inhibitors.[1][3] The specific substitution pattern of this compound, featuring chloro groups at positions C4 and C8 and methyl groups at C2 and C3, makes it a valuable and versatile building block. The chloro-substituents, particularly at the C4 position, are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Our synthetic strategy is centered around a two-stage process:

-

Formation of the Quinoline Core: We employ the Combes quinoline synthesis, an acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][2][4] This method is particularly well-suited for preparing 2,4-substituted quinolines.[1]

-

Chlorination: Introduction of the second chlorine atom at the C4 position is achieved by converting an intermediate quinolin-4-one into the desired 4-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]

This approach offers a logical and efficient route to the target molecule from readily available starting materials.

Proposed Synthetic Pathway

The synthesis begins with the reaction of 2-chloroaniline with 3-methyl-2,4-pentanedione. This is followed by an acid-catalyzed cyclization to form an intermediate 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form). The final step involves the conversion of this hydroxyl group to a chloro group.

Workflow of the Proposed Synthesis:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The Conrad-Limpach/Combes Reaction Mechanism

The formation of the quinoline ring is a cornerstone of this synthesis. It proceeds through several distinct steps:[1][8][9]

-

Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[1][4][10]

-

Acid-Catalyzed Cyclization: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the enamine is protonated.[1][10] The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution, where the enamine attacks the aniline ring to form the new heterocyclic ring.[1]

-

Dehydration/Aromatization: A final dehydration step occurs to yield the aromatic quinoline ring system.

Mechanism of Quinoline Ring Formation:

Caption: Key stages in the acid-catalyzed formation of the quinoline core.

Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of a quinolin-4-one to a 4-chloroquinoline is a standard and effective transformation. The mechanism involves the activation of the carbonyl oxygen by POCl₃.[5][11]

-

Phosphorylation: The oxygen of the quinolin-4-one acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate.[5][11]

-

Nucleophilic Attack: A chloride ion (from POCl₃) then attacks the C4 position of the quinoline ring in an SₙAr-type reaction.

-

Elimination: The phosphate group is displaced, and the aromaticity of the pyridine ring is restored, yielding the 4-chloroquinoline product.[5]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Chloroaniline | C₆H₆ClN | 127.57 | 12.76 g (0.1 mol) |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 11.41 g (0.1 mol) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~20 mL |

| Phosphorus Oxychloride | POCl₃ | 153.33 | ~50 mL |

| Ice | H₂O | 18.02 | As needed |

| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Step-by-Step Procedure

Step 1: Synthesis of 8-Chloro-4-hydroxy-2,3-dimethylquinoline

-

To a 250 mL round-bottom flask, add 2-chloroaniline (12.76 g, 0.1 mol) and 3-methyl-2,4-pentanedione (11.41 g, 0.1 mol).

-

Slowly and carefully, with stirring in an ice bath, add concentrated sulfuric acid (20 mL). The mixture will become viscous and generate heat.

-

After the addition is complete, remove the ice bath and heat the mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.

-

Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is 8-chloro-4-hydroxy-2,3-dimethylquinoline.

Step 2: Synthesis of this compound

-

Place the dried 8-chloro-4-hydroxy-2,3-dimethylquinoline from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser.

-

In a fume hood, add phosphorus oxychloride (50 mL) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[7] The solid will gradually dissolve.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto a large beaker of crushed ice (~500 g) with stirring. This step is highly exothermic and releases HCl gas.

-

Once the ice has melted, neutralize the solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until basic.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, or by column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data are summarized below.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (H5, H6, H7) will appear as distinct signals in the aromatic region (~7.5-8.5 ppm). Two singlets for the C2 and C3 methyl groups will be observed in the aliphatic region (~2.4-2.8 ppm). |

| ¹³C NMR | Signals corresponding to the nine quinoline carbons and two methyl carbons. Quaternary carbons (C4, C8, C8a, C4a) and carbons bearing chlorine will have characteristic shifts. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |

| Melting Point | A sharp melting point indicates high purity. |

Safety and Handling

-

2-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

-

Phosphorus Oxychloride: Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a dry, well-ventilated fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat.

-

Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Wikipedia. (n.d.). Combes quinoline synthesis.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Chemistry lover. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube.

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

- Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.

- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.

- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones.

- ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones | Request PDF.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.

- DeRisi Lab - UCSF. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. connectjournals.com [connectjournals.com]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

4,8-Dichloro-2,3-dimethylquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4,8-Dichloro-2,3-dimethylquinoline

This guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of quinoline chemistry and data from closely related analogs to present a detailed profile of its predicted physicochemical properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of substituted quinoline scaffolds.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been extensively investigated for their therapeutic potential, exhibiting properties such as antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug design. This compound, with its specific substitution pattern of two chloro groups and two methyl groups, presents a unique combination of electronic and steric features that can be exploited for the development of novel chemical entities.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from its isomers and analogs. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₉Cl₂N | - |

| Molecular Weight | 226.10 g/mol | [3][4] |

| XLogP3-AA | 4.2 - 4.5 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| Topological Polar Surface Area | 12.9 Ų | [3][4] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

Solubility and Stability:

Based on its high calculated XLogP3 value, this compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The compound is anticipated to be stable under normal laboratory conditions, but it should be stored in a cool, dry place away from strong oxidizing agents.[5]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from 2,6-dichloroaniline and 2-butanone via a Combes-type quinoline synthesis, followed by chlorination.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 8-chloro-2,3-dimethylquinolin-4-ol

-

To a stirred solution of 2,6-dichloroaniline (1 equivalent) in polyphosphoric acid (PPA), add 2-butanone (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Filter the solid, wash it with water, and dry it under vacuum to obtain 8-chloro-2,3-dimethylquinolin-4-ol.

Causality behind Experimental Choices: The Combes synthesis is a reliable method for the preparation of quinolines from anilines and β-dicarbonyl compounds or, in this case, a ketone that can enolize. PPA serves as both the solvent and the acidic catalyst required for the condensation and cyclization steps.

Step 2: Chlorination to this compound

-

Suspend 8-chloro-2,3-dimethylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the mixture to reflux (approximately 105°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Basify the solution with a cold aqueous solution of sodium hydroxide or ammonia to precipitate the product.

-

Filter the crude product, wash it thoroughly with water, and dry it.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Causality behind Experimental Choices: POCl₃ is a standard and effective reagent for converting quinolin-4-ols (or their tautomeric 4-quinolones) into 4-chloroquinolines. The excess POCl₃ acts as both the reagent and the solvent.

Caption: Proposed synthetic pathway for this compound.

Predicted Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C8 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 position. The chlorine at C8 is on the carbocyclic ring and is not activated in the same way.

This differential reactivity allows for selective functionalization at the C4 position. A wide range of nucleophiles, such as amines, alcohols, and thiols, can be used to displace the C4-chloro group.[6]

Exemplary Protocol for SNAr with an Amine:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

-

Heat the reaction mixture to 80-120°C and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Causality behind Experimental Choices: The base is necessary to neutralize the HCl formed during the reaction and to deprotonate the nucleophile if it is an alcohol or thiol. The choice of solvent and temperature depends on the reactivity of the nucleophile.

Caption: Key reactive sites of this compound.

Other Potential Reactions

-

Cross-Coupling Reactions: The C8-chloro group, being less reactive in SNAr, could potentially undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce carbon-carbon or carbon-nitrogen bonds. This would require careful optimization of reaction conditions to achieve selectivity over the C4 position.

-

Reactions of the Methyl Groups: The methyl groups at C2 and C3 can potentially undergo oxidation to carboxylic acids or be involved in condensation reactions under specific conditions.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The quinoline core itself is associated with a wide range of biological activities.[2][7] The dichloro-substitution pattern offers several advantages for drug design:

-

Vectors for Library Synthesis: The highly reactive C4-chloro group provides a convenient handle for introducing a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

-

Metabolic Stability: Halogen atoms can block sites of metabolism, potentially increasing the half-life of a drug candidate.

Given the known activities of other quinoline derivatives, this compound could serve as a precursor for compounds with potential activity as:

-

Anticancer Agents: Many substituted quinolines have shown potent antiproliferative activity.[8][9]

-

Antimicrobial Agents: The quinoline scaffold is found in several antibacterial and antifungal drugs.[1]

-

Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in cancer therapy.

Safety and Handling

As with any halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated laboratory or fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[13]

Conclusion

This compound is a versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its differential reactivity at the C4 and C8 positions allows for selective functionalization, making it an attractive scaffold for the development of novel compounds with a wide range of potential biological activities. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, handling, and strategic use in research and development, based on established chemical principles and data from related compounds.

References

-

ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5,8-dimethyl-quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]

-

Champion Power Equipment. (n.d.). 8500W Electric Start Dual Fuel Inverter with CO Shield® - 201175. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

-

Champion Power Equipment. (n.d.). Champion 201175 8500W Dual Fuel Inverter Generator. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

Preprints.org. (2024). Phytochemicals in Drug Discovery - A Confluence of Tradition and Innovation. Retrieved from [Link]

-

University of Pretoria. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]

-

Champion Power Equipment. (n.d.). 8500 Watt Inverter Generator Electric Start Dual Fuel with CO Shield 201175. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,8-Dichloro-3,6-dimethylquinoline | C11H9Cl2N | CID 171373275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloro-5,8-dimethyl-quinoline | C11H9Cl2N | CID 177786021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 2-chloro-3,7-dimethylquinoline - Safety Data Sheet [chemicalbook.com]

- 13. echemi.com [echemi.com]

Spectroscopic Data for 4,8-Dichloro-2,3-dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dichloro-2,3-dimethylquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. The presence of chlorine atoms and methyl groups on the quinoline ring system significantly influences its electronic properties, reactivity, and potential as a building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl₂N | PubChem |

| Molecular Weight | 226.10 g/mol | PubChem |

| CAS Number | 1203-46-9 | BLD Pharm[1] |

| Predicted XLogP3 | 4.2 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established substituent effects on the quinoline ring system.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-5 | 7.8 - 8.0 | d | 1H | Located on the benzene ring, deshielded by the ring current and the adjacent chloro group at position 4. |

| H-6 | 7.4 - 7.6 | t | 1H | Coupled to H-5 and H-7, appearing as a triplet. |

| H-7 | 7.6 - 7.8 | d | 1H | Coupled to H-6, deshielded by the ring current. |

| 2-CH₃ | 2.5 - 2.7 | s | 3H | Methyl group on the electron-deficient pyridine ring, shifted downfield. |

| 3-CH₃ | 2.4 - 2.6 | s | 3H | Methyl group on the pyridine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 155 - 158 | Quaternary carbon attached to nitrogen and a methyl group. |

| C-3 | 128 - 132 | Quaternary carbon attached to a methyl group. |

| C-4 | 145 - 148 | Quaternary carbon attached to a chlorine atom. |

| C-4a | 125 - 128 | Quaternary carbon at the ring junction. |

| C-5 | 126 - 129 | Aromatic CH carbon. |

| C-6 | 128 - 131 | Aromatic CH carbon. |

| C-7 | 124 - 127 | Aromatic CH carbon. |

| C-8 | 148 - 152 | Quaternary carbon attached to a chlorine atom. |

| C-8a | 147 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| 2-CH₃ | 20 - 23 | Methyl carbon. |

| 3-CH₃ | 18 - 21 | Methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring a ¹³C NMR spectrum would include:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980-2850 | C-H stretch (methyl) | Medium |

| 1600-1450 | C=C and C=N stretch (aromatic rings) | Strong to Medium |

| 1450-1350 | C-H bend (methyl) | Medium |

| 850-750 | C-Cl stretch | Strong |

| 850-700 | C-H out-of-plane bend (aromatic) | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 225, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M⁺ peak at m/z 225 (with two ³⁵Cl atoms) will be accompanied by an M+2 peak at m/z 227 (with one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 229 (with two ³⁷Cl atoms). The expected intensity ratio of these peaks will be approximately 9:6:1.

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the heterocyclic ring. Expected fragments for this compound could include the loss of a chlorine atom ([M-Cl]⁺ at m/z 190) and the loss of a methyl group ([M-CH₃]⁺ at m/z 210).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and would likely produce significant fragmentation. Electrospray Ionization (ESI) would be suitable for LC-MS and would likely show a prominent protonated molecule [M+H]⁺ at m/z 226.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Workflow Diagram: Spectroscopic Analysis

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectral features, researchers can more effectively identify this compound, assess its purity, and utilize it in further synthetic applications. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.

References

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of 4,8-Dichloro-2,3-dimethylquinoline

Abstract

The crystal structure of 4,8-dichloro-2,3-dimethylquinoline, a compound of potential interest in medicinal chemistry, remains unreported in publicly accessible databases such as the Cambridge Structural Database (CSD)[1][2]. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a rigorous, field-proven methodology to synthesize, crystallize, and definitively elucidate its three-dimensional atomic arrangement. By leveraging established protocols from analogous chloro-substituted quinoline derivatives, this document provides a complete workflow—from chemical synthesis and characterization to single-crystal X-ray diffraction and advanced computational analysis. The protocols herein are designed to be self-validating, ensuring scientific integrity at each stage and culminating in a high-fidelity structural model. This model will be critical for understanding the compound's structure-property relationships, predicting its behavior in biological systems, and guiding future drug design initiatives.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties[3][4][5]. The substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its mechanism of action[5].

The introduction of halogen atoms, particularly chlorine, is a common strategy in drug design to modulate electronic properties and enhance binding affinity through specific non-covalent interactions like halogen bonding[6][7]. The precise location and orientation of these substituents, which can only be determined through single-crystal X-ray diffraction, are paramount. An accurate crystal structure provides invaluable insights into:

-

Molecular Conformation: The exact three-dimensional shape of the molecule.

-

Supramolecular Assembly: How molecules pack together in the solid state, which is governed by a network of intermolecular forces[8][9].

-

Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy.

This guide outlines the necessary steps to determine the currently unknown crystal structure of this compound, providing the foundational data needed for its rational development as a potential therapeutic agent.

Synthesis, Purification, and Spectroscopic Characterization

A robust and verifiable synthesis is the bedrock of any crystallographic study. The proposed pathway begins with the construction of the quinoline core, followed by targeted chlorination. Each step includes rigorous purification and characterization to ensure the identity and purity of the final compound prior to crystallization attempts.

Proposed Synthetic Pathway

A plausible and efficient route involves a modified Friedländer annulation to form the quinolin-4-one intermediate, followed by chlorination using a standard reagent like phosphorus oxychloride (POCl₃). This approach is well-documented for converting quinolones to their 4-chloro derivatives[4].

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 8-chloro-2,3-dimethylquinolin-4(1H)-one

-

In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 2-amino-3-chlorobenzaldehyde (1 equiv.) and ethyl 2-methylacetoacetate (1.2 equiv.) in ethanol (5 mL/mmol).

-

Add a catalytic amount of piperidine (0.1 equiv.).

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This intermediate is used directly in the next step.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask, suspend the 8-chloro-2,3-dimethylquinolin-4(1H)-one intermediate (1 equiv.) in phosphorus oxychloride (5-10 equiv.).

-

Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should dissolve to form a clear, dark solution.

-

Cool the reaction mixture to room temperature and then slowly pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

The crude product will precipitate as a solid. Collect it by vacuum filtration and wash thoroughly with deionized water.

-

Purification: Purify the crude solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient[4]. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a crystalline solid.

Protocol: Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods[10][11].

-

¹H and ¹³C NMR Spectroscopy: Dissolve a ~5-10 mg sample in CDCl₃. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and two methyl groups. The ¹³C NMR should confirm the presence of 11 unique carbon atoms, with chemical shifts indicative of the dichlorinated quinoline core[5].

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight. The spectrum should display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks)[11].

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations. The absence of a broad O-H stretch (from the quinolone intermediate) and a C=O stretch will confirm the completion of the chlorination reaction[10].

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for novel compounds.

Detailed Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified compound (~5 mg) in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to find a system where it is sparingly soluble. A binary solvent system (one good solvent, one poor solvent) is often effective.

-

Crystal Growth via Slow Evaporation:

-

Dissolve 10-20 mg of the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) in a clean vial.

-

Cover the vial with a cap, and puncture the cap with 1-2 small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

-

Place the vial in a vibration-free location.

-

Monitor the vial periodically for the formation of small, well-defined crystals with sharp edges.

-

X-ray Crystallographic Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The workflow below follows standard crystallographic practice[3][12].

Overall Workflow for Structural Elucidation

The process follows a logical sequence from data collection to the final, validated structural model.

Caption: Fig. 1: Workflow for Crystal Structure Determination.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a modern diffractometer (e.g., a Bruker or Oxford Diffraction system) equipped with a CCD detector and a Mo Kα radiation source[3][12]. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like absorption (e.g., using SADABS)[3].

-

Structure Solution: Solve the structure using direct methods or Patterson methods with software like SHELXS to obtain an initial model of the atomic positions[12].

-

Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL[12]. This process optimizes atomic coordinates, displacement parameters, and other variables to achieve the best fit between the calculated and observed diffraction patterns.

Expected Crystallographic Parameters

While the exact parameters are unknown, data from structurally similar compounds allow for a reasonable estimation.

| Parameter | 2,4-Dichloro-7,8-dimethylquinoline[12] | 4-Chloro-2,5-dimethylquinoline[3][4] | This compound (Expected) |

| Chemical Formula | C₁₁H₉Cl₂N | C₁₁H₁₀ClN | C₁₁H₉Cl₂N |

| Formula Weight | 226.09 | 190.66 | 226.09 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁/c | Common centrosymmetric or non-centrosymmetric |

| a (Å) | 20.3054 (9) | 6.9534 (9) | 5 - 25 |

| b (Å) | 3.9992 (2) | 13.0762 (14) | 4 - 15 |

| c (Å) | 25.5743 (11) | 10.4306 (11) | 10 - 30 |

| β (°) | 90 | 99.239 (8) | 90 - 110 |

| Volume (ų) | 2076.77 (17) | 936.09 (19) | 900 - 2200 |

| Z | 8 | 4 | 4 or 8 |

| R-factor (R1) | 0.049 | 0.050 | < 0.05 |

Anticipated Molecular and Supramolecular Structure

Based on the analysis of related chloroquinoline structures, we can predict the key structural features that will likely define the crystal packing of this compound[6][12].

Molecular Geometry

The quinoline ring system itself is expected to be largely planar. The two chlorine atoms and two methyl groups will be substituted on this core. Minor deviations from planarity may occur due to steric hindrance between adjacent substituents.

Key Intermolecular Interactions

The crystal packing will be a result of a delicate balance of several weak intermolecular forces. The presence of two chlorine atoms and an aromatic system suggests the following interactions will be dominant:

-

π-π Stacking: The planar quinoline rings are likely to stack in a parallel-displaced or T-shaped arrangement. In related structures, centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å[3][12].

-

Halogen Bonding (Cl···Cl): Type II halogen-halogen contacts (where the C-Cl···Cl angle is ~90°) are attractive interactions that often play a significant role in the crystal engineering of chlorinated compounds[6].

-

C-H···Cl and C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H donors and the electronegative chlorine atoms or the quinoline nitrogen as acceptors are expected to provide additional stabilization to the crystal lattice[7][13].

Caption: Fig. 2: Anticipated Intermolecular Interactions.

Advanced Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular interactions, a Hirshfeld surface analysis should be performed on the final, refined crystal structure[13][14]. This computational tool maps the close contacts between molecules in the crystal.

A Hirshfeld analysis will allow for:

-

Visualization: The generation of 2D fingerprint plots and 3D surfaces mapped with properties like dnorm, which highlight regions of close intermolecular contact[15][16].

-

Quantification: The calculation of the percentage contribution of different types of interactions (e.g., H···H, Cl···H, C···H) to the total crystal packing, providing a quantitative measure of their importance[13][17]. This is crucial for comparing the packing forces with those in other known quinoline derivatives.

Conclusion

While the crystal structure of this compound is not yet known, this guide provides a complete and scientifically rigorous blueprint for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-quality crystal structure. The subsequent analysis of molecular geometry and intermolecular interactions, aided by powerful tools like Hirshfeld surface analysis, will yield critical insights into the solid-state behavior of this compound. This fundamental knowledge is an indispensable prerequisite for its further evaluation and development in the field of medicinal chemistry.

References

-

Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. [Link]

-

Subashini, H., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1535. [Link]

-

Thakur, T. S., et al. (2010). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 122(5), 677-685. [Link]

-

Wozniak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(8), 4436. [Link]

-

Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

-

Aworinde, C. O., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(8), 754. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

-

Fun, H.-K., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 991–998. [Link]

-

Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]

-

Joseph, J., et al. (2023). Electronic strong coupling modifies the ground-state intermolecular interactions in self-assembled chlorin molecules. Communications Chemistry, 6(1), 114. [Link]

-

Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]

-

Saeed, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 60–65. [Link]

-

Kucuk, C. (2024). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 15(1), 1-13. [Link]

-

Wang, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3460. [Link]

-

Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(10), 1461. [Link]

-

Szumski, K., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1149. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 14. [Link]

-

Falivene, L., & Cavallo, L. (2019). CCDC 1973098: Experimental Crystal Structure Determination. KAUST Repository. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo. Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)...]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 527–532. [Link]

-

Alkaykh, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754–759. [Link]

-

S. N., S., et al. (2019). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. DSpace [repository.kaust.edu.sa]

- 3. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Electronic strong coupling modifies the ground-state intermolecular interactions in self-assembled chlorin molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,8-Dichloro-2,3-dimethylquinoline in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4,8-dichloro-2,3-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.[1] Given the limited publicly available empirical data for this specific molecule, this document synthesizes predictive analysis based on first principles of chemical structure and polarity with established methodologies for solubility determination. This approach offers researchers a robust framework for experimental design and execution.

Executive Summary: Predicting Solubility from Molecular Architecture

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of this compound—possessing a polar heterocyclic aromatic core, two electron-withdrawing chloro groups, and two non-polar methyl groups—suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in a range of organic solvents, particularly those that are polar aprotic and chlorinated.

A qualitative prediction of solubility across common organic solvent classes is presented below. This serves as a hypothesis-driven starting point for experimental validation.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The quinoline core and chloro-substituents create a significant dipole moment, facilitating strong dipole-dipole interactions with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very High | The presence of two chlorine atoms on the solute molecule leads to strong van der Waals forces and favorable interactions with chlorinated solvents. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The methyl groups contribute to favorable interactions. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic quinoline core allows for π-π stacking interactions, though the polar chloro groups may limit miscibility. |

| Non-polar Aliphatic | Hexanes, Heptane | Low | The significant polarity imparted by the nitrogen heterocycle and chlorine atoms is expected to result in poor solubility in highly non-polar solvents. |

The "Why": Mechanistic Insights into Solute-Solvent Interactions

Understanding the interplay of intermolecular forces is critical for rational solvent selection. The solubility of this compound is a result of the energetic balance between overcoming the solute-solute and solvent-solvent interactions and forming new, favorable solute-solvent interactions.

Caption: Intermolecular forces governing solubility.

A Rigorous Protocol for Experimental Solubility Determination

The following protocol outlines a reliable method for quantitatively determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is self-validating by ensuring equilibrium is reached and that measurements are taken from a saturated solution.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a small aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Caption: Experimental workflow for solubility determination.

Trustworthiness and Self-Validation in the Protocol

The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

-

Use of Excess Solute: Guarantees that the solution is truly saturated.

-

Equilibration Time: A sufficient equilibration period ensures that the system has reached a thermodynamic steady state. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[2]

-

Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.

-

Calibration Curve: The use of a multi-point calibration curve ensures that the quantification is accurate and falls within the linear dynamic range of the detector.

Concluding Remarks for the Practicing Scientist

References

-

National Center for Biotechnology Information. "Quinoline" PubChem Compound Summary for CID 7047. [Link].

-

Solubility of Things. "2-(2-quinolyl)quinoline" [Link].

-

Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link].

-

Wikipedia. "Quinoline" [Link].

-

International Journal of Pharmaceutical and Medicinal Research. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW" [Link].

-

International Journal for Multidisciplinary Research. "Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives" [Link].

-

National Center for Biotechnology Information. "2,3-Dichloro-5,8-dimethyl-quinoline" PubChem Compound Summary for CID 177786021. [Link].

-

Wiley Online Library. "Syntheses of derivatives of quinoline." [Link].

-

SlideShare. "Preparation and Properties of Quinoline" [Link].

-

ResearchGate. "The structures of the substituted quinolines." [Link].

-

Organic Chemistry Portal. "Synthesis of quinolines" [Link].

-

ResearchGate. "4-Chloro-2,5-dimethylquinoline" [Link].

-

ChemSrc. "2,8-Dichloro-4,5-dimethylquinoline" [Link].

-

National Center for Biotechnology Information. "4,8-Dichloro-3,6-dimethylquinoline" PubChem Compound Summary for CID 171373275. [Link].

-

CORE. "Organic Solvent Solubility Data Book" [Link].

-

ACS Division of Organic Chemistry. "Common Solvents Used in Organic Chemistry: Table of Properties" [Link].

-

University of California, Berkeley. "Solvent Miscibility Table" [Link].

Sources

Potential biological activity of 4,8-Dichloro-2,3-dimethylquinoline derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 4,8-Dichloro-2,3-dimethylquinoline Derivatives

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of a multitude of compounds with a vast array of biological activities.[1][2] Its rigid, aromatic framework is amenable to diverse functionalization, allowing for the fine-tuning of pharmacodynamic and pharmacokinetic properties. This technical guide delves into the specific potential of derivatives based on the this compound core. We will explore rational synthetic strategies, key potential biological activities including anticancer and antimicrobial effects, the underlying mechanisms of action, and the detailed experimental protocols required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

The this compound Core: A Strategic Starting Point

The quinoline nucleus is a recurring motif in pharmacologically active agents, from the historic antimalarial quinine to modern targeted cancer therapies.[3][4] The specific core of this compound presents several strategic features for drug design:

-

Chlorine Substituents: The electron-withdrawing chlorine atoms at positions 4 and 8 significantly modulate the electronic properties of the quinoline ring. The C4-chloro group is particularly important as it provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide variety of functional groups to build a chemical library.[5][6] The C8-chloro substituent can influence lipophilicity and steric interactions within target binding pockets.

-

Dimethyl Groups: The methyl groups at positions 2 and 3 enhance the lipophilicity of the core structure, which can improve membrane permeability. They also provide steric bulk that can be optimized for selective binding to target proteins.

These inherent features make the this compound scaffold a versatile and promising starting point for the development of novel therapeutic agents.

Synthesis of Functionalized Derivatives

The development of a library of derivatives is contingent on robust and flexible synthetic methodologies. The primary route for derivatization of the this compound core involves the selective substitution of the C4-chlorine atom. A general and effective approach is the nucleophilic aromatic substitution with various amines.

A plausible synthetic pathway, adapted from established protocols for similar quinoline cores, is outlined below.[6] The initial construction of the quinoline core can be achieved via methods like the Conrad-Limpach synthesis, followed by chlorination.[6] The key diversification step is the subsequent SNAr reaction.

Caption: Plausible synthetic route for this compound derivatives.

This strategy allows for the creation of a diverse library by varying the 'R-NH₂' component, introducing different aromatic and aliphatic side chains to explore the structure-activity relationship (SAR).

Potential Biological Activity: Anticancer Properties

Quinoline derivatives are widely reported to possess significant anticancer activity, acting through multiple mechanisms of action.[7][8] Derivatives of the this compound core are hypothesized to share this potential.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effect of many quinoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[9] Key kinase families targeted by quinoline derivatives include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been developed as potent PI3K inhibitors.[10]

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are critical for tumor growth and the formation of new blood vessels (angiogenesis).[1] Quinoline compounds can act as ATP-competitive inhibitors at the kinase domain of these receptors.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, quinoline derivatives can induce cancer cell death through other mechanisms:

-

Topoisomerase Inhibition: Some quinoline analogues can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[11]

-

Induction of Apoptosis: Certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[12]

Quantitative Data on Related Compounds

The anticancer potency of compounds is measured by their half-maximal inhibitory concentration (IC₅₀). While data for the specific this compound core is not available, the table below presents IC₅₀ values for structurally related substituted quinolines to provide a benchmark.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [13] |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [13] |

| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [1] |

| Anilino-Fluoroquinolone | MCF-7 (Breast) | 6.55 | [1] |

| 4-Amino, 7-substituted | MCF-7 (Breast) | < 10 (general) | [7] |

Potential Biological Activity: Antimicrobial Properties

Quinoline derivatives have a long history as anti-infective agents and are known to possess broad-spectrum antibacterial and antifungal properties.[14][15]

Mechanism of Action

The antimicrobial mechanisms are diverse. In bacteria, quinoline derivatives can function as inhibitors of essential enzymes. For example, some have been designed as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.[16][17] The general ability of the planar quinoline ring to intercalate with DNA can also disrupt bacterial replication.

Quantitative Data on Related Compounds

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Novel Quinoline Derivative | S. aureus | 6.25 | [14] |

| Quinoline-based Amino Acid | E. coli | 0.62 | [14] |

| Synthesized Quinoline Series | Bacillus cereus | 3.12 - 50 | [16][17] |

| Synthesized Quinoline Series | Candida albicans | Potentially Active | [16][17] |

Experimental Protocols: Validating Biological Activity

Rigorous, reproducible experimental protocols are essential for validating the biological potential of newly synthesized compounds.

Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation.

Workflow Diagram: MTT Assay

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each quinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[18]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, compounds derived from this core have a high potential to exhibit potent anticancer and antimicrobial activities.[4] The synthetic accessibility via nucleophilic aromatic substitution allows for the creation of large, diverse libraries to probe structure-activity relationships. Future work should focus on the synthesis of such a library, followed by systematic screening using the detailed protocols outlined in this guide. Promising lead compounds can then be advanced into more complex cellular assays, mechanism of action studies, and eventually, in vivo models to fully characterize their therapeutic potential.

References

- The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (2025). Benchchem.

- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Modern Pharmaceutical & Health Sciences.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. (2025). Benchchem.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Biological Activities of Quinoline Deriv

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.